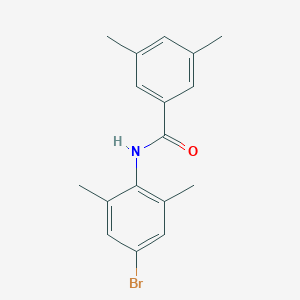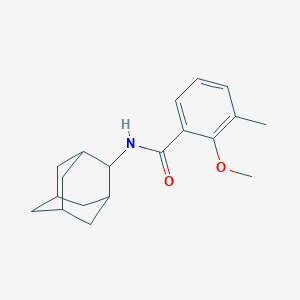
N-(2-adamantyl)-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)-2-methoxy-3-methylbenzamide, commonly known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry. ADMET is a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme responsible for the degradation of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in regulating various physiological processes, including pain, appetite, and mood.
Mécanisme D'action
ADMET inhibits N-(2-adamantyl)-2-methoxy-3-methylbenzamide by binding to the active site of the enzyme, preventing it from degrading endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects. The mechanism of action of ADMET has been extensively studied, and it has been shown to be a potent and selective inhibitor of N-(2-adamantyl)-2-methoxy-3-methylbenzamide.
Biochemical and Physiological Effects:
ADMET has been shown to have various biochemical and physiological effects. By inhibiting N-(2-adamantyl)-2-methoxy-3-methylbenzamide, ADMET increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce analgesic, anti-inflammatory, and anxiolytic effects. ADMET has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, ADMET has been studied for its potential use in the treatment of obesity, diabetes, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
ADMET has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-adamantyl)-2-methoxy-3-methylbenzamide, making it a useful tool for studying the endocannabinoid system. ADMET is also stable and easy to synthesize, making it a cost-effective and reliable compound for lab experiments. However, ADMET has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful consideration should be given when using ADMET in lab experiments to ensure its safety and efficacy.
Orientations Futures
There are several future directions for the study of ADMET. One potential direction is the development of ADMET derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the therapeutic potential of ADMET in various disease models, including pain, inflammation, and neurodegenerative disorders. Additionally, the use of ADMET in combination with other drugs or therapies should be explored to determine its synergistic effects. Finally, the development of ADMET-based diagnostic tools for the detection of N-(2-adamantyl)-2-methoxy-3-methylbenzamide activity in vivo could have significant clinical applications.
Méthodes De Synthèse
The synthesis of ADMET involves the reaction of 2-methoxy-3-methylbenzoic acid with 2-adamantanamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields ADMET as a white solid with a purity of over 98%. The synthesis method has been optimized to improve the yield and purity of ADMET, making it a cost-effective and reliable method for producing the compound.
Applications De Recherche Scientifique
ADMET has been extensively studied for its potential therapeutic applications. As a N-(2-adamantyl)-2-methoxy-3-methylbenzamide inhibitor, ADMET increases the levels of endocannabinoids, which can alleviate pain, reduce inflammation, and improve mood. ADMET has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, ADMET has been studied for its potential use in the treatment of obesity, diabetes, and cancer.
Propriétés
Formule moléculaire |
C19H25NO2 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-(2-adamantyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C19H25NO2/c1-11-4-3-5-16(18(11)22-2)19(21)20-17-14-7-12-6-13(9-14)10-15(17)8-12/h3-5,12-15,17H,6-10H2,1-2H3,(H,20,21) |
Clé InChI |
CFHXMPKRUXCIHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2C3CC4CC(C3)CC2C4 |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2C3CC4CC(C3)CC2C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)
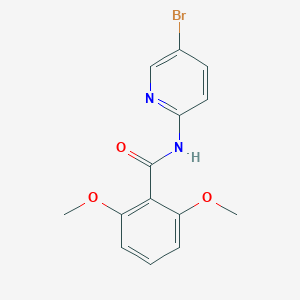
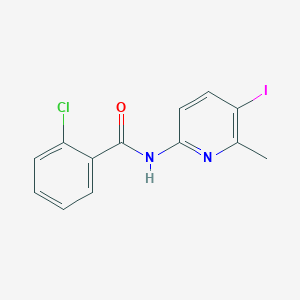
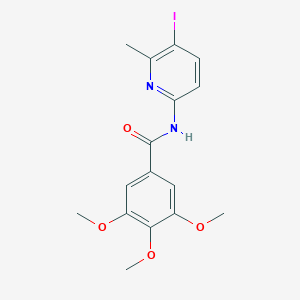
![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)
